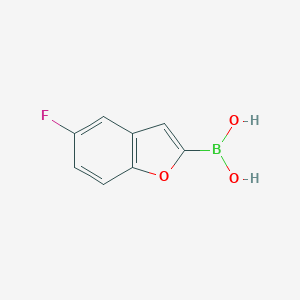

(5-Fluorobenzofuran-2-yl)boronic acid

概要

説明

(5-Fluorobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzofuran-2-yl)boronic acid typically involves the borylation of 5-fluorobenzofuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow setups and metal-free photoinduced borylation methods have been developed to enhance efficiency and yield .

化学反応の分析

Types of Reactions: (5-Fluorobenzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

(5-Fluorobenzofuran-2-yl)boronic acid is primarily utilized as a building block in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, which are essential in creating complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling : This reaction involves coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to biaryl compounds.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds via carbon-carbon bond formation. |

| Oxidation | Can yield phenols or quinones from the compound. |

| Electrophilic Substitution | Substitutes electrophiles at the benzofuran ring. |

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment and enzyme inhibition.

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and HeLa cells, with IC50 values indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) | Comparison Standard | Standard IC50 (µM) |

|---|---|---|---|

| PC-3 | 0.56 | CA-4 | 1.0 |

| HeLa | 0.75 | CA-4 | 1.0 |

The mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various bacterial strains.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Sensor Development

Boronic acids, including this compound, are widely used as recognition moieties in the design of sensors for carbohydrates and other biomolecules. Their ability to form reversible covalent bonds with diols makes them suitable for sensor applications in bioorganic chemistry .

Case Studies

Several case studies have highlighted the applications of boronic acids in various fields:

- Cancer Therapy : Boron Neutron Capture Therapy (BNCT) utilizes boron-containing compounds that selectively accumulate in tumor cells, enhancing radiation therapy effectiveness.

- Nanomaterials : Boronic-acid-modified nanomaterials have been explored for cancer imaging and diagnosis, demonstrating their versatility in biomedical applications .

作用機序

The primary mechanism of action for (5-Fluorobenzofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. Subsequent reductive elimination releases the coupled product and regenerates the active palladium species .

類似化合物との比較

- Phenylboronic acid

- 4-Fluorophenylboronic acid

- 2-Thienylboronic acid

Comparison: (5-Fluorobenzofuran-2-yl)boronic acid is unique due to its benzofuran core, which imparts distinct electronic properties compared to simpler arylboronic acids. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry .

生物活性

(5-Fluorobenzofuran-2-yl)boronic acid is a compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Benzofuran Compounds

Benzofuran compounds have been extensively studied for their pharmacological properties, which include:

- Anti-tumor activity : Many benzofuran derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Antibacterial properties : Some compounds in this class exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antioxidative effects : Benzofurans can function as antioxidants, reducing oxidative stress in cells.

- Anti-viral effects : Certain derivatives show potential in inhibiting viral replication.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's boronic acid moiety allows it to form reversible covalent bonds with diols, which are present in many biomolecules, including proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and cellular signaling pathways.

Target Enzymes

- Proteasome Inhibition : Similar to other boronic acids, this compound may act as a proteasome inhibitor, disrupting protein degradation pathways and leading to apoptosis in cancer cells .

- Leucyl-tRNA Synthetase Inhibition : The compound may inhibit leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria and fungi .

Pharmacological Properties

The pharmacokinetic profile of this compound indicates good solubility and stability under physiological conditions. Its molecular weight is approximately 245.05 g/mol, making it suitable for further drug development processes .

Case Studies and Research Findings

- Antitumor Activity :

-

Antibacterial Effects :

- Research on related benzofuran compounds has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as novel antibacterial agents .

- Antifungal Activity :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLIPSIVUHENTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。